molecular formula C20H16N2O B3054511 3-Cyano-2-ethoxy-4,6-diphenylpyridine CAS No. 60847-65-6

3-Cyano-2-ethoxy-4,6-diphenylpyridine

Cat. No.: B3054511
CAS No.: 60847-65-6
M. Wt: 300.4 g/mol
InChI Key: LILZXGWRQBRMKC-UHFFFAOYSA-N
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Description

3-Cyano-2-ethoxy-4,6-diphenylpyridine is a chemical compound with the molecular formula C20H16N2O and a molecular weight of 300.35 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with cyano, ethoxy, and diphenyl groups. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Cyano-2-ethoxy-4,6-diphenylpyridine typically involves the reaction of 2-ethoxy-4,6-diphenylpyridine with a cyanating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

3-Cyano-2-ethoxy-4,6-diphenylpyridine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyano-2-ethoxy-4,6-diphenylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyano-2-ethoxy-4,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used

Properties

IUPAC Name

2-ethoxy-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-2-23-20-18(14-21)17(15-9-5-3-6-10-15)13-19(22-20)16-11-7-4-8-12-16/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILZXGWRQBRMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350415
Record name 3-CYANO-2-ETHOXY-4,6-DIPHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60847-65-6
Record name 3-CYANO-2-ETHOXY-4,6-DIPHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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